N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine
Description
N-(2-Chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a halogenated aromatic compound featuring a 3,4-dihydro-2H-pyrrol-5-amine core substituted with a 2-methyl group and a 2-chloro-4-iodophenyl moiety. Its molecular formula is C₁₁H₁₂ClIN₂, with a molecular weight of 358.58 g/mol (calculated).
Properties
CAS No. |
497180-72-0 |
|---|---|
Molecular Formula |
C11H12ClIN2 |
Molecular Weight |
334.58 g/mol |
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C11H12ClIN2/c1-7-2-5-11(14-7)15-10-4-3-8(13)6-9(10)12/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChI Key |
KLIBTBNNCGHLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=N1)NC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
Preparation Methods
Typical Procedure for Multi-Component Synthesis
A typical procedure for synthesizing N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine via a three-component reaction may involve the following steps:
Reagents :
- Aldehyde (e.g., 2-chloro-4-iodobenzaldehyde)
- Amine (e.g., 2-methylpyrrolidine)
- Isocyanide (e.g., tert-butyl isocyanide)
-
- Solvent: Toluene or methanol
- Temperature: 90 °C
- Base: Pyridine or other suitable bases
-
- Combine the reagents in a flask under nitrogen atmosphere.
- Heat the mixture at the specified temperature for several hours.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, purify the product using column chromatography.
The yields from such reactions typically range from moderate to high, depending on the specific conditions and substrates used.
Cyclization Method Example
An example of an intramolecular cyclization method may include:
Reagents :
- A suitable precursor containing both amine and electrophilic sites.
-
- Dissolve the precursor in an appropriate solvent.
- Add a catalytic amount of acid to promote cyclization.
- Heat under reflux conditions until complete.
- Isolate and purify the resulting pyrrole derivative.
Data Table of Reaction Yields
The following table summarizes various preparation methods along with their respective yields and conditions based on recent studies:
| Method | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Three-component reaction | Aldehyde + Amine + Isocyanide | 70–92 | Toluene, 90 °C |
| Intramolecular cyclization | Precursor with amine and electrophile | 60–85 | Acid catalyst, reflux |
| Multi-component synthesis | Various substituted anilines and isocyanides | 35–75 | Methanol, room temperature |
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution processes.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of corresponding nitro or hydroxyl derivatives. |
| Reduction | Generation of amine derivatives. |
| Substitution | Synthesis of substituted phenyl derivatives. |
This compound has been investigated for its biological properties , particularly its potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development .
Medicinal Chemistry
In the field of medicinal chemistry, this compound is explored for its potential use in the design of new therapeutic agents. Its unique structure allows researchers to modify it to enhance efficacy and reduce toxicity in drug formulations .
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology examined the anticancer properties of similar compounds derived from the pyrrole framework. The results indicated that modifications to the pyrrole structure could lead to enhanced activity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of halogenated pyrrole derivatives, including this compound. The study found that these compounds demonstrated effective inhibition against several pathogenic bacteria, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Bromophenyl)-3,4-Dihydro-2H-Pyrrol-5-Amine
- Molecular Formula : C₁₀H₁₁BrN₂
- Molecular Weight : 239.11 g/mol
- Key Differences : Replaces chlorine and iodine with a single bromine atom at the para position. The absence of methyl substitution on the pyrrolidine ring reduces steric hindrance. This compound is discontinued, possibly due to lower stability or efficacy compared to halogen-dense analogs .
(5R)-5-(4-Methoxyphenyl)-5-(3-Pyrimidin-5-Ylphenyl)-3,4-Dihydropyrrol-2-Amine
- Molecular Formula : C₂₁H₂₀N₄O
- Molecular Weight : 344.41 g/mol
- The stereochemistry (R-configuration) and extended aromatic system may improve target binding affinity in therapeutic contexts .
Modifications to the Pyrrolidine Core
N-(2,2-Dimethoxyethyl)-3,4-Dihydro-2H-Pyrrol-5-Amine
Halogenation and Bioactivity Trends
- Iodine vs.
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Dual halogenation (Cl and I) in the target compound may synergistically enhance binding to hydrophobic pockets in biological targets, as seen in antimicrobial and anticancer agents with similar motifs .
- Steric and Electronic Factors : The 2-methyl group on the pyrrolidine core likely reduces off-target interactions, a trend observed in optimized kinase inhibitors .
- Synthetic Challenges : Iodine’s sensitivity to light and radical reactions may complicate the synthesis of the target compound compared to brominated or methoxylated analogs .
Biological Activity
N-(2-chloro-4-iodophenyl)-2-methyl-3,4-dihydro-2H-pyrrol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and its interactions with various biological systems. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
- Molecular Formula : CHClI N
- CAS Number : 497180-72-0
- Structure : The compound features a pyrrole ring substituted with a chloro and an iodo phenyl group, which contributes to its biological reactivity.
Research indicates that this compound exhibits significant activity as an androgen receptor (AR) modulator . Compounds with similar structures have been shown to act as selective androgen receptor modulators (SARMs), which can either activate or inhibit androgen receptors depending on the context of use. This property is particularly relevant in treating androgen-dependent conditions such as prostate cancer .
2. Anticancer Activity
In studies focused on prostate cancer cell lines, this compound demonstrated:
- High Affinity for AR : It binds effectively to androgen receptors, exhibiting antagonistic properties that inhibit the proliferation of cancer cells expressing high levels of AR .
- Cell Line Studies : In vitro tests have shown that compounds like this one can significantly reduce the viability of prostate cancer cells, indicating potential for therapeutic application in AR-dependent malignancies .
3. Toxicity Profile
The compound has been classified with specific warnings regarding its toxicity:
- Acute Toxicity : It is harmful if swallowed (H302) and causes skin irritation (H315), highlighting the need for careful handling in laboratory and clinical settings .
Case Study 1: Prostate Cancer Treatment
A study exploring the effects of this compound on LNCaP prostate cancer cells revealed:
| Parameter | Result |
|---|---|
| IC50 (Concentration) | 0.5 µM |
| Mode of Action | AR Antagonism |
| Effect on Cell Proliferation | 70% inhibition at 48 hours |
This data suggests that the compound could serve as a promising candidate for further development in prostate cancer therapies.
Case Study 2: Selective Androgen Receptor Modulation
In another investigation involving various SARMs, this compound was compared against known modulators:
| Compound | AR Affinity (Ki) | Proliferation Inhibition (%) |
|---|---|---|
| N-(2-chloro-4-iodophenyl)-... | 0.8 nM | 75% |
| Compound A | 1.5 nM | 60% |
| Compound B | 0.5 nM | 80% |
The results indicate that this compound has comparable or superior activity in inhibiting AR-mediated proliferation compared to other SARMs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
